molecular formula C22H14F2N4O2S B11052658 (2E)-5-amino-6-cyano-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide

(2E)-5-amino-6-cyano-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide

Cat. No.: B11052658
M. Wt: 436.4 g/mol
InChI Key: UXYVEPPJKHUJAN-CXUHLZMHSA-N
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Description

5-AMINO-6-CYANO-7-(4-FLUOROPHENYL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-6-CYANO-7-(4-FLUOROPHENYL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then subjected to further reactions to introduce the cyano, amino, and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is essential to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-6-CYANO-7-(4-FLUOROPHENYL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-AMINO-6-CYANO-7-(4-FLUOROPHENYL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Preclinical studies are conducted to evaluate its efficacy and safety.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-AMINO-6-CYANO-7-(4-FLUOROPHENYL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to identify any potential side effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-6-CYANO-7-(4-METHOXYPHENYL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE
  • 5-AMINO-6-CYANO-7-(4-CHLOROPHENYL)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-6-CYANO-7-(4-FLUOROPHENYL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14F2N4O2S

Molecular Weight

436.4 g/mol

IUPAC Name

(2E)-5-amino-6-cyano-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide

InChI

InChI=1S/C22H14F2N4O2S/c23-13-5-1-11(2-6-13)9-16-21(30)28-19(26)15(10-25)17(12-3-7-14(24)8-4-12)18(20(27)29)22(28)31-16/h1-9,17H,26H2,(H2,27,29)/b16-9+

InChI Key

UXYVEPPJKHUJAN-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N3C(=C(C(C(=C3S2)C(=O)N)C4=CC=C(C=C4)F)C#N)N)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=C(C(C(=C3S2)C(=O)N)C4=CC=C(C=C4)F)C#N)N)F

Origin of Product

United States

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